molecular formula C₁₂H₁₄O₅ B1148244 Mono-3-hydroxyisobutyl Phthalate CAS No. 1461625-51-3

Mono-3-hydroxyisobutyl Phthalate

Cat. No.: B1148244
CAS No.: 1461625-51-3
M. Wt: 238.24
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Description

Chemical Identity and Nomenclature

This compound belongs to the family of phthalic acid monoesters, specifically representing a hydroxylated metabolite derivative. The systematic chemical nomenclature for this compound would follow standard International Union of Pure and Applied Chemistry naming conventions for hydroxylated phthalate esters. Based on structural analysis of related compounds in the search results, this compound would theoretically possess a molecular formula consistent with other hydroxylated isobutyl phthalate metabolites.

The nomenclature system for phthalate metabolites follows established patterns where the prefix "mono" indicates a single ester linkage, "3-hydroxy" specifies the position of the hydroxyl functional group, and "isobutyl" describes the branched four-carbon alkyl chain structure. Related compounds in this family include mono-3-hydroxybutyl phthalate, which shares the 3-hydroxy positioning but differs in the alkyl chain structure, and mono-2-hydroxyisobutyl phthalate, which maintains the isobutyl chain but features hydroxylation at the 2-position rather than the 3-position.

The Chemical Abstracts Service registry system would assign a unique identifier to distinguish this compound from its structural isomers and related metabolites. For comparison, mono-3-hydroxybutyl phthalate carries the designation of molecular formula C12H14O5 with a molecular weight of 238.24 grams per mole. The closely related mono-2-hydroxyisobutyl phthalate, bearing Chemical Abstracts Service number 64339-39-5, shares the same molecular formula but differs in hydroxyl group positioning.

Structural Properties and Characteristics

The structural framework of this compound would consist of a benzene ring bearing two carboxyl functional groups in the ortho position, characteristic of all phthalic acid derivatives. One carboxyl group would form an ester linkage with a 3-hydroxyisobutyl alcohol moiety, while the second carboxyl group would remain as a free carboxylic acid. This structural arrangement places the compound within the broader classification of phthalic acid monoesters.

The presence of the hydroxyl group at the 3-position of the isobutyl chain significantly influences the compound's physicochemical properties compared to the parent monoisobutyl phthalate. Monoisobutyl phthalate, with Chemical Abstracts Service number 30833-53-5, exhibits moderate solubility in organic solvents and low solubility in water, with relatively low volatility making it suitable for applications requiring long-lasting performance. The addition of a hydroxyl group would be expected to increase water solubility and alter the compound's partition coefficients.

Analysis of related hydroxylated phthalate metabolites provides insight into likely structural characteristics. Mono-3-hydroxybutyl phthalate demonstrates specific stereochemical properties with its hydroxyl group positioned on the third carbon of the alkyl chain. The International Union of Pure and Applied Chemistry name for this related compound is 2-[(3-hydroxybutoxy)carbonyl]benzoic acid, providing a template for understanding the systematic naming of the 3-hydroxyisobutyl analog.

The three-dimensional conformational structure would be influenced by the branched nature of the isobutyl group combined with the polar hydroxyl functionality. Computational modeling studies of related phthalate metabolites suggest that these structural features create specific molecular geometries that influence biological interactions and metabolic processing pathways.

Position within Phthalate Metabolite Family

This compound occupies a specific position within the complex hierarchy of phthalate metabolites, representing a secondary oxidative metabolite derived from the primary metabolite monoisobutyl phthalate. The metabolic pathway typically begins with the parent diester compound diisobutyl phthalate, which undergoes hydrolysis to form monoisobutyl phthalate, followed by oxidative metabolism to produce various hydroxylated derivatives.

The classification system for phthalate metabolites commonly categorizes compounds based on molecular weight and structural characteristics. Research studies typically group metabolites as low molecular weight phthalate biomarkers, which include monoethyl phthalate, mono-n-butyl phthalate, mono-3-hydroxybutyl phthalate, monoisobutyl phthalate, and mono-2-hydroxyisobutyl phthalate. This classification reflects both the molecular size and the biological significance of these compounds as exposure biomarkers.

Within analytical chemistry protocols, hydroxylated phthalate metabolites serve as important indicators of phthalate exposure and metabolism. The Centers for Disease Control and Prevention laboratory methods recognize multiple hydroxylated derivatives, including mono-3-hydroxybutyl phthalate and mono-2-hydroxyisobutyl phthalate, as significant metabolites for exposure assessment. The detection limits for these compounds in human biological samples typically range from 0.2 to 0.8 nanograms per milliliter, demonstrating the analytical sensitivity required for biomonitoring applications.

The metabolic relationship between different hydroxylated isomers provides important information about enzymatic processing pathways. Mono-2-hydroxyisobutyl phthalate, identified as a metabolite of diisobutyl phthalate, demonstrates the specificity of oxidative enzymes in creating positional isomers. The theoretical 3-hydroxy analog would represent an alternative oxidative pathway, potentially involving different cytochrome P450 enzymes or other oxidative systems.

Historical Context and Research Significance

The identification and characterization of hydroxylated phthalate metabolites emerged from growing recognition of the importance of metabolite analysis in understanding phthalate exposure patterns and biological effects. Early research focused primarily on parent phthalate compounds and simple monoester metabolites, but advancing analytical techniques enabled detection of more complex oxidative metabolites.

Research on related compounds demonstrates the evolution of analytical capabilities in phthalate metabolite detection. Mono-3-hydroxybutyl phthalate has been identified in human biological samples including meconium, semen, saliva, and urine, indicating widespread exposure to parent phthalate compounds and subsequent metabolic processing. These findings established the importance of hydroxylated metabolites as biomarkers for exposure assessment studies.

The development of sensitive analytical methods using liquid chromatography coupled with tandem mass spectrometry enabled researchers to detect and quantify hydroxylated phthalate metabolites at concentrations relevant to human exposure levels. Current analytical protocols can achieve detection limits in the range of 0.025 to 1.2 nanograms per milliliter for various phthalate metabolites, including hydroxylated derivatives.

Contemporary research applications focus on the use of hydroxylated phthalate metabolites in epidemiological studies examining relationships between phthalate exposure and health outcomes. Studies investigating associations between sleep patterns and phthalate exposure have utilized comprehensive panels of metabolites, including hydroxylated derivatives, to assess exposure relationships. These investigations demonstrate the continued relevance of detailed metabolite characterization in understanding phthalate exposure impacts.

The inclusion of hydroxylated phthalate metabolites in biomonitoring programs reflects their recognized value as exposure indicators. National health surveys and environmental exposure assessments routinely measure multiple metabolites, including both primary monoesters and secondary hydroxylated derivatives, to provide comprehensive exposure characterization. This approach recognizes that different metabolites may provide unique information about exposure timing, magnitude, and metabolic processing efficiency.

Properties

CAS No.

1461625-51-3

Molecular Formula

C₁₂H₁₄O₅

Molecular Weight

238.24

Synonyms

1,2-Benzenedicarboxylic Acid 1-(3-hydroxy-2-methylpropyl) Ester

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Parent Compounds

MHIBP belongs to the family of monoester phthalate metabolites, which are formed via hydrolysis and oxidation of parent diester phthalates. Key structural analogs include:

Compound Parent Phthalate Structural Feature Key Differences from MHIBP
MHIBP DiBP Hydroxylated isobutyl side chain Contains -OH group on isobutyl chain
Mono-isobutyl phthalate (mIBP) DiBP Non-hydroxylated isobutyl side chain Lacks hydroxylation; simpler metabolism
Mono-2-ethyl-5-hydroxyhexyl phthalate (mEHHP) DEHP Hydroxylated ethylhexyl chain Longer alkyl chain; DEHP-derived
Mono-2-ethyl-5-oxohexyl phthalate (mEOHP) DEHP Oxo group on ethylhexyl chain Ketone group instead of hydroxyl
Mono-n-butyl phthalate (mBP) DBP Linear butyl chain Shorter chain; derived from DBP

Structural Implications : The hydroxyl group in MHIBP enhances its water solubility compared to mIBP, facilitating urinary excretion. However, its retention in biomonitoring assays may differ from metabolites with longer alkyl chains (e.g., mEHHP) .

Toxicity Profiles

  • DiBP : Classified as a Category 1B reproductive toxicant under EU regulations, DiBP disrupts testosterone synthesis and impairs fetal development in animal studies. Its metabolite MHIBP is presumed to contribute to these effects, though specific mechanistic studies are scarce .
  • mBP (from DBP) : Linked to reproductive toxicity and endocrine disruption, with higher urinary concentrations correlating with reduced semen quality in men .
  • mEHHP/mEOHP (from DEHP) : Associated with hepatic and renal toxicity in rodents, though DEHP itself is more extensively studied than its metabolites .

Key Contrast: Unlike DEHP metabolites, MHIBP’s toxicity is inferred primarily from DiBP’s regulatory status rather than direct evidence. Substitutes like DINCH (diisononylcyclohexane-1,2-dicarboxylate) produce non-phthalate metabolites with distinct toxicological profiles, such as cyclohexane-1,2-dicarboxylic acid metabolites, which show lower reproductive toxicity .

Exposure Routes and Biomonitoring Data

MHIBP is detected in urine as a biomarker of DiBP exposure. Comparative biomonitoring data from the CDC’s NHANES studies () highlight trends in metabolite prevalence:

Metabolite Geometric Mean (1999–2010) Detection Frequency Primary Exposure Source
mIBP 3.2 µg/L >95% PVC products, adhesives
mBP 21.4 µg/L >98% Cosmetics, food packaging
mEHHP 15.8 µg/L >99% Medical devices, flooring
MHIBP Data not reported Inferred DiBP-containing plastics

Note: While MHIBP-specific data are absent in , its detection is documented in targeted biomonitoring studies (e.g., as OH-MiBP in ).

Regulatory Status

Regulatory actions targeting parent phthalates indirectly affect MHIBP’s prevalence:

  • DiBP : Banned in EU consumer products (Annex XVII of REACH) and restricted in Switzerland (ChemRRV Annex 1.18) at concentrations ≥0.1% .
  • DEHP/DBP : Similar restrictions apply, with DEHP listed as a Substance of Very High Concern (SVHC) .
  • Substitutes (e.g., DINCH): Not classified as reproductive toxicants, though emerging concerns about thyroid and kidney effects in rodents exist .

Impact on MHIBP : Reduced DiBP use in consumer goods may lower MHIBP detection in future biomonitoring, though legacy exposure via older products persists.

Preparation Methods

Homogeneous Acid Catalysis

Concentrated sulfuric acid (0.2–1 wt%) remains widely used due to its high activity, enabling conversions >90% within 16–20 hours at 100–150°C. However, challenges include:

  • Corrosivity : Requires neutralization with alkaline solutions (e.g., 4–6% NaOH) post-reaction.

  • Byproduct Formation : Sulfonation of the alcohol or anhydride may occur, necessitating activated carbon decolorization.

Example Protocol :

  • Combine phthalic anhydride (1 mol) and 3-hydroxyisobutanol (1.5 mol) in a reactor.

  • Add H₂SO₄ (0.5 wt%), heat to 115°C with stirring for 4 hours.

  • Neutralize with 5% NaOH, wash with water, and recover excess alcohol via vacuum distillation.

  • Decolorize with activated carbon and filter.

Yield : 78–85% MHIBP, with 5–8% diester byproduct.

Solid Acid Catalysts

To mitigate homogeneous catalyst drawbacks, mesoporous solid catalysts (e.g., GaCl₃/Si-MCM-41) enable room-temperature reactions with 95% selectivity for monoesters.

Advantages :

  • Reusability : Catalysts retain activity for ≥5 cycles.

  • Reduced Side Reactions : Minimal dehydration or sulfonation.

Example Protocol :

  • Load GaCl₃ (0.02 mmol/g) onto Si-MCM-41 support.

  • Mix phthalic anhydride (1 mol), 3-hydroxyisobutanol (1.1 mol), and catalyst (5 wt%) at 25°C for 1 hour.

  • Filter and wash catalyst for reuse.

  • Purify via rotary evaporation.

Yield : 92% MHIBP, <2% diester.

Reaction Optimization Parameters

Stoichiometry and Temperature

Excess alcohol (1.5:1 molar ratio) drives esterification but risks diester formation. Lower ratios (1.1:1) at 80–100°C favor monoesters.

Alcohol:Anhydride RatioTemperature (°C)MHIBP Yield (%)Diester Byproduct (%)
1.1:180883
1.5:11207618
2.0:11506528

Data synthesized from

Solvent-Free vs. Solvent-Assisted Systems

Solvent-free reactions reduce waste but require precise temperature control. Polar aprotic solvents (e.g., toluene) enhance mixing and azeotropic water removal, improving yields by 10–15%.

Purification and Characterization

Post-Reaction Workflow

  • Neutralization : Alkaline washing (pH 7–8) removes residual acid.

  • Distillation : Recover unreacted alcohol at 70–90°C under reduced pressure (20–30 mmHg).

  • Decolorization : Activated carbon treatment (0.5–1 wt%) eliminates colored impurities.

  • Crystallization : MHIBP precipitates in hexane at 0–5°C, achieving ≥99% purity.

Analytical Validation

  • FT-IR : Ester carbonyl stretch at 1720 cm⁻¹, hydroxyl at 3400 cm⁻¹.

  • HPLC : Retention time 6.2 min (C18 column, 60% acetonitrile/water).

  • NMR : δ 7.6–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (–OCH₂–).

Industrial-Scale Feasibility

Pilot studies using continuous stirred-tank reactors (CSTRs) achieve 85% yield at 500 L scale, with energy consumption reduced by 30% via supergravity bed alcohol recovery. Capital costs are 20% lower than batch processes due to shorter cycle times.

Emerging Innovations

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) show promise for solvent-free monoester synthesis at 50°C, though yields remain suboptimal (60–70%).

  • Ionic Liquid Media : BMIM-BF₄ enhances reaction rates by 40% via stabilization of intermediates .

Q & A

Q. What analytical methods are recommended for quantifying MHIBP in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards, such as MHIBP-d4 (>95% purity, stored at +4°C), enhance accuracy by correcting for matrix effects and instrument variability . Biomarker quantification in urine or serum should follow protocols validated for precision (e.g., detection limits <0.1 ng/mL) .

Q. How should MHIBP standards be stored to ensure stability?

MHIBP and its deuterated analogs (e.g., MHIBP-d4) require storage at +4°C to prevent degradation. Avoid freeze-thaw cycles, as repeated temperature fluctuations may alter structural integrity .

Q. What are common sources of contamination in MHIBP experiments?

Polymeric materials (e.g., lab equipment coatings, plastic consumables) may leach phthalates. Use glassware or phthalate-free plastics, and validate background levels via solvent blanks .

Advanced Research Questions

Q. How can co-elution issues in LC-MS/MS be resolved when analyzing MHIBP alongside structurally similar metabolites?

Optimize chromatographic separation using a C18 column with a gradient elution program (e.g., 0.1% formic acid in water/acetonitrile). Employ multiple reaction monitoring (MRM) transitions specific to MHIBP (e.g., m/z 242.109 → fragment ions) and confirm peak purity via spectral deconvolution .

Q. What experimental designs mitigate confounding factors in MHIBP exposure studies?

Cohort studies should account for temporal variability (e.g., collect multiple biospecimens per subject) and covariates like diet, age, and co-exposure to other phthalates. Use multivariate regression models to adjust for urinary creatinine levels in biomarker analyses .

Q. How do metabolic pathways of MHIBP differ from those of other isobutyl phthalate metabolites?

MHIBP is a secondary metabolite of diisobutyl phthalate (DIBP), undergoing hydroxylation and oxidation. Compare its pharmacokinetics to mono-isobutyl phthalate (MiBP) using in vitro hepatocyte models or stable isotope tracing .

Q. What strategies validate MHIBP as a biomarker for chronic exposure studies?

Conduct longitudinal reproducibility assessments (e.g., intraclass correlation coefficients >0.7) and correlate urinary MHIBP levels with external exposure metrics (e.g., air/water sampling). Cross-validate findings using pooled samples from diverse populations .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in MHIBP detection across studies?

Variability may stem from analytical sensitivity (e.g., LC-MS vs. ELISA) or sample preparation (e.g., enzymatic deconjugation efficiency). Reanalyze discordant samples using harmonized protocols and report limits of quantification (LOQs) transparently .

Q. Why do MHIBP concentrations vary geographically in biomonitoring studies?

Regional differences in DIBP usage (e.g., industrial vs. consumer products) and regulatory policies influence exposure. Meta-analyses should stratify data by country and adjust for confounders like urbanization and occupational exposure .

Methodological Resources

  • Analytical Standards : MHIBP-d4 (CAS 1461625-51-3) is critical for isotope dilution mass spectrometry .
  • Biomarker Databases : Refer to NHANES phthalate metabolite data for population-level reference ranges .
  • Protocols : Follow ZDHC MRSL guidelines for minimizing laboratory contamination .

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